molecular formula C11H11F5N2 B6484046 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine CAS No. 2549031-41-4

4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine

Cat. No. B6484046
CAS RN: 2549031-41-4
M. Wt: 266.21 g/mol
InChI Key: MQYDMLRYWBYGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine (DFPT) is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied in medicinal chemistry, biochemistry, and pharmacology due to its potential applications in drug discovery and development. DFPT has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. Additionally, DFPT has been studied for its ability to act as a catalyst in various reactions, as well as for its potential as a therapeutic agent.

Scientific Research Applications

4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. Additionally, 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine has been studied for its ability to act as a catalyst in various reactions, as well as for its potential as a therapeutic agent. 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine has also been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine is not yet fully understood. However, it is thought that 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine may act as a prodrug, meaning that it is converted into an active form in the body. This active form may then interact with various cellular targets, leading to the desired biological effects. Additionally, 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine may act as an agonist or antagonist of certain receptors, leading to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine are not yet fully understood. However, it has been suggested that 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine may act as an agonist of certain receptors, leading to the desired effects. Additionally, 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine may act as a prodrug, meaning that it is converted into an active form in the body. This active form may then interact with various cellular targets, leading to the desired biological effects.

Advantages and Limitations for Lab Experiments

4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine has several advantages and limitations for use in laboratory experiments. One of the main advantages of 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine is its versatility, as it can be used in a variety of applications, including synthesis, catalysis, and drug development. Additionally, 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine is relatively inexpensive and can be easily synthesized in high yields. However, 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine has some limitations, such as its potential toxicity and the fact that the exact mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine research. One potential direction is to further explore its potential as a therapeutic agent. Additionally, further research into the biochemical and physiological effects of 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine may lead to a better understanding of its mechanism of action. Furthermore, further research into the synthesis of 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine may lead to improved yields and more cost-effective production methods. Finally, further exploration of its potential applications in drug discovery and development may lead to the development of novel drugs and other biologically active molecules.

Synthesis Methods

4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine can be synthesized in a variety of ways. One of the most common methods involves the reaction of 4,4-difluoropiperidine with trifluoromethylpyridine. This reaction can be catalyzed by a variety of reagents, such as pyridine, piperidine, or tetrabutylammonium bromide. The reaction yields the desired product in high yields, typically greater than 90%.

properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F5N2/c12-10(13)2-5-18(6-3-10)8-1-4-17-9(7-8)11(14,15)16/h1,4,7H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYDMLRYWBYGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4-Difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine

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